1-(4-Chloro-2-methylphenyl)ethanone CAS number
1-(4-Chloro-2-methylphenyl)ethanone CAS number
An In-depth Technical Guide to 1-(4-Chloro-2-methylphenyl)ethanone
Introduction: A Key Synthetic Building Block
1-(4-Chloro-2-methylphenyl)ethanone, identified by the CAS Number 37074-38-7 , is a substituted aromatic ketone that serves as a crucial intermediate in the landscape of organic synthesis.[1][2][3] Also known by its synonym, 4-Chloro-2-methylacetophenone, this compound's molecular structure is a confluence of functionalities that make it a versatile precursor for more complex molecules.[4][5] Its utility is most pronounced in the realms of pharmaceutical and agrochemical research, where it provides a foundational scaffold for the synthesis of biologically active compounds.[6][7] This guide offers a detailed examination of its properties, synthesis, analysis, and applications for professionals in research and development.
Physicochemical & Structural Characteristics
The compound's reactivity and physical behavior are dictated by its molecular structure and properties. Understanding these characteristics is fundamental for its effective use in synthesis and for ensuring proper handling and storage.
| Property | Value | Source(s) |
| CAS Number | 37074-38-7 | [1][2][3][4][5] |
| Molecular Formula | C₉H₉ClO | [1][2][5] |
| Molecular Weight | 168.62 g/mol | [1][2][5] |
| MDL Number | MFCD07779243 | [1][2] |
| SMILES Code | CC(C1=CC=C(Cl)C=C1C)=O | [1] |
| Storage | Sealed in a dry place at room temperature. | [1] |
Synthesis Protocol: Friedel-Crafts Acylation
The most common and industrially scalable method for preparing 1-(4-Chloro-2-methylphenyl)ethanone is through the Friedel-Crafts acylation of 3-chlorotoluene. This electrophilic aromatic substitution reaction provides a direct route to the target ketone.
Causality of Experimental Choices:
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Reactants: 3-Chlorotoluene is the aromatic substrate. The chloro and methyl groups are ortho, para-directing. Acylation is expected to occur para to the activating methyl group and ortho to the deactivating but ortho, para-directing chloro group, leading to the desired 1,2,4-substitution pattern. Acetyl chloride serves as the acylating agent.
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Catalyst: Anhydrous aluminum chloride (AlCl₃) is a potent Lewis acid. Its role is to coordinate with the acetyl chloride, forming a highly electrophilic acylium ion (CH₃CO⁺), which is necessary to overcome the activation energy of the aromatic substitution.
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Solvent: A non-reactive, inert solvent such as dichloromethane (DCM) or dichloroethane (DCE) is used to dissolve the reactants and facilitate the reaction while not competing in the Friedel-Crafts reaction.
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Work-up: The reaction is quenched with cold water or dilute acid to destroy the aluminum chloride catalyst and any unreacted acylating agent. This is a highly exothermic step requiring careful temperature control.
Step-by-Step Synthesis Methodology
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Reactor Setup: A clean, dry, three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas produced). The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).
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Catalyst Suspension: Anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous dichloromethane under stirring.
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Acylating Agent Addition: Acetyl chloride (1.0 equivalent) is added dropwise to the suspension at 0-5 °C. The mixture is stirred for 30 minutes to allow for the formation of the acylium ion complex.
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Substrate Addition: 3-Chlorotoluene (1.0 equivalent) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Quenching: The reaction flask is cooled in an ice bath, and the mixture is slowly and carefully poured onto crushed ice containing concentrated hydrochloric acid.
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Extraction & Purification: The organic layer is separated. The aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or recrystallization.
Synthesis Workflow Diagram
Caption: Workflow for Friedel-Crafts acylation synthesis.
Analytical and Quality Control Protocols
To ensure the identity and purity of 1-(4-Chloro-2-methylphenyl)ethanone, a series of analytical tests are performed. These protocols are essential for lot release in a manufacturing setting and for verifying material quality before use in sensitive downstream applications. Purity is typically expected to be >95%, with higher grades available.[4]
Typical Quality Control Specifications
| Test | Method | Specification | Rationale |
| Appearance | Visual Inspection | Colorless to light yellow liquid/solid | Provides a basic check for gross contamination or degradation. |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure | Confirms the molecular structure and rules out isomers. |
| Identity | Mass Spectrometry (MS) | Conforms to molecular weight | Confirms the molecular weight and fragmentation pattern. |
| Purity | HPLC or GC | ≥ 95.0% (Area %) | Quantifies the amount of the target compound and detects impurities. |
Exemplar HPLC Purity Method
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
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Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water. A typical starting point is 60:40 Acetonitrile:Water.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of the mobile phase.
Self-Validating System: The use of multiple orthogonal analytical techniques (e.g., chromatography for purity, NMR/MS for identity) creates a self-validating system. A high-purity result from HPLC is only meaningful if the identity of the main peak is unequivocally confirmed by spectroscopic methods.
Analytical Workflow Diagram
Caption: Standard quality control workflow for chemical analysis.
Applications in Drug Development and Research
1-(4-Chloro-2-methylphenyl)ethanone is not typically an active pharmaceutical ingredient (API) itself but rather a key starting material. Its substituted phenyl ring and reactive ketone group are ideal for building more elaborate molecular architectures.
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Scaffold for Heterocyclic Synthesis: The ketone functionality is a versatile handle for constructing various heterocyclic rings, which are prevalent in medicinal chemistry. For example, it can be a precursor for synthesizing substituted pyrimidines, triazoles, or other nitrogen-containing ring systems known for their diverse biological activities.[8]
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Intermediate for API Synthesis: It serves as a building block for introducing the 4-chloro-2-methylphenyl moiety into a larger drug molecule. This specific substitution pattern can be crucial for modulating a drug's potency, selectivity, or pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). Related chloro-substituted acetophenones are vital intermediates in synthesizing a wide range of pharmaceuticals.[7]
Logical Relationship Diagram: Role as an Intermediate
Caption: Role as a versatile intermediate in API synthesis.
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed when handling 1-(4-Chloro-2-methylphenyl)ethanone. Information is derived from safety data sheets (SDS) for this compound and structurally similar chemicals.[5][9]
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Hazards: May cause skin and serious eye irritation. May be harmful if swallowed and may cause respiratory irritation.[10]
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Personal Protective Equipment (PPE): Handle using chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[5][6]
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.[9][10]
-
First Aid: In case of skin contact, wash off with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person into fresh air. If swallowed, rinse the mouth with water and seek immediate medical attention.[5][9]
Conclusion
1-(4-Chloro-2-methylphenyl)ethanone (CAS: 37074-38-7) is more than a simple catalog chemical; it is a foundational tool for innovation in the chemical and pharmaceutical sciences. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an invaluable intermediate. A thorough understanding of its synthesis, analytical validation, and safe handling procedures, as detailed in this guide, is essential for researchers and scientists aiming to leverage its potential in developing the next generation of drugs and advanced materials.
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